N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Catalog No.
S3306991
CAS No.
2034424-74-1
M.F
C17H12N4OS2
M. Wt
352.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]t...

CAS Number

2034424-74-1

Product Name

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide

Molecular Formula

C17H12N4OS2

Molecular Weight

352.43

InChI

InChI=1S/C17H12N4OS2/c22-16(17-21-11-4-1-2-5-13(11)24-17)20-10-12-15(19-8-7-18-12)14-6-3-9-23-14/h1-9H,10H2,(H,20,22)

InChI Key

DLSKBUSZNIQDHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CS4

Solubility

not available
Typical of heterocycles, including:

  • Nucleophilic substitutions: The carboxamide group can undergo nucleophilic attack, making it reactive towards amines or alcohols.
  • Condensation reactions: The presence of the thiophene and pyrazine rings allows for potential condensation reactions with aldehydes or ketones.
  • Cyclization reactions: The compound might also serve as a precursor in cyclization reactions to form more complex structures.

Research indicates that compounds similar to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide exhibit significant biological activities, particularly in the fields of:

  • Antimicrobial activity: Many benzothiazole derivatives have shown effectiveness against various bacterial strains.
  • Antitumor properties: Compounds containing thiophene and pyrazine rings are often investigated for their anticancer potential due to their ability to inhibit tumor cell proliferation.
  • Antitubercular activity: Recent studies have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step synthetic pathways. Common methods include:

  • Refluxing techniques: Combining equimolar amounts of appropriate precursors such as 2-amino-benzothiazole and thiophenes under reflux conditions.
  • Knoevenagel condensation: This method can be employed to form the carbon-carbon bond between the benzothiazole and thiophene derivatives .
  • Microwave-assisted synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for synthesizing complex heterocycles.

The unique structure of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide opens avenues for various applications, including:

  • Pharmaceutical development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug formulation.
  • Material science: The compound's electronic properties may be explored in developing organic semiconductors or sensors.
  • Agricultural chemistry: Similar compounds have been investigated for use as fungicides or herbicides.

Interaction studies are crucial for understanding the biological mechanisms of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide. These studies often involve:

  • Molecular docking simulations: To predict how the compound interacts with target enzymes or receptors.
  • In vitro assays: Evaluating the compound's efficacy against specific microbial strains or cancer cell lines.
  • Pharmacokinetic studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a therapeutic agent.

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:

Compound NameStructureBiological ActivityUnique Features
1. Benzothiazole derivativesBenzothiazoleAntimicrobial, AntitumorSimple benzothiazole structure
2. Thiophene derivativesThiopheneAntifungalFocus on thiophene's role
3. Pyrazine-based compoundsPyrazineAntiviralContains pyrazine moiety

The uniqueness of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide lies in its combination of three distinct heterocycles, enhancing its potential biological activity compared to simpler derivatives.

XLogP3

2.8

Dates

Modify: 2023-08-19

Explore Compound Types